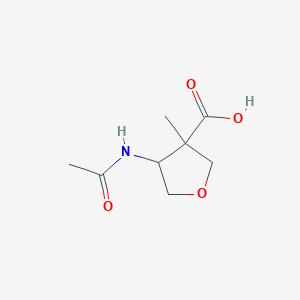
4-Acetamido-3-methyltetrahydrofuran-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetamido-3-methyltetrahydrofuran-3-carboxylic acid is an organic compound with the molecular formula C8H13NO4 It is a derivative of tetrahydrofuran, featuring an acetamido group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamido-3-methyltetrahydrofuran-3-carboxylic acid typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.
Introduction of the Acetamido Group: The acetamido group is introduced through an acetylation reaction, where an amine precursor reacts with acetic anhydride or acetyl chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions: 4-Acetamido-3-methyltetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Acetamido-3-methyltetrahydrofuran-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Acetamido-3-methyltetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
4-Acetamido-3-hydroxybenzoic acid: Similar in structure but with a benzene ring instead of a tetrahydrofuran ring.
4-Acetamido-3-methylbenzoic acid: Similar in structure but with a benzene ring and a methyl group at a different position.
Uniqueness: 4-Acetamido-3-methyltetrahydrofuran-3-carboxylic acid is unique due to its tetrahydrofuran ring, which imparts different chemical and physical properties compared to its benzene ring analogs
生物活性
4-Acetamido-3-methyltetrahydrofuran-3-carboxylic acid (AMTCA) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms, case studies, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C8H13NO4
- Molecular Weight : 175.19 g/mol
- IUPAC Name : this compound
AMTCA's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The acetamido group enhances its solubility and bioavailability, which may contribute to its efficacy in biological systems.
Antimicrobial Activity
Research indicates that AMTCA exhibits significant antimicrobial properties against a range of pathogens. A study conducted by demonstrated that AMTCA inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Anticancer Properties
AMTCA has shown promise in cancer research. In vitro studies revealed that it induces apoptosis in cancer cell lines by activating caspase pathways. A case study highlighted the effects of AMTCA on breast cancer cells, where it significantly reduced cell viability at concentrations above 50 µM .
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. It was found to inhibit certain enzymes involved in metabolic pathways, which may have implications for diabetes management. Specifically, AMTCA demonstrated inhibitory effects on alpha-glucosidase, an enzyme critical for carbohydrate metabolism .
Case Studies
Research Findings
Recent studies have focused on the synthesis and optimization of AMTCA derivatives to enhance its biological activity. For instance, modifications to the tetrahydrofuran ring have resulted in compounds with improved potency against specific cancer cell lines . Additionally, the pharmacokinetic profile of AMTCA suggests favorable absorption and distribution characteristics, making it a candidate for further drug development .
特性
分子式 |
C8H13NO4 |
|---|---|
分子量 |
187.19 g/mol |
IUPAC名 |
4-acetamido-3-methyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C8H13NO4/c1-5(10)9-6-3-13-4-8(6,2)7(11)12/h6H,3-4H2,1-2H3,(H,9,10)(H,11,12) |
InChIキー |
BURJKCVBQOXSLG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1COCC1(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















